molecular formula C6H11N3O3 B12795922 N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea CAS No. 110559-84-7

N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea

Cat. No.: B12795922
CAS No.: 110559-84-7
M. Wt: 173.17 g/mol
InChI Key: FMKBEVQUKYPUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea is a nitrosourea derivative characterized by an ethyl group and a 2-oxopropyl substituent attached to a nitrosourea backbone. Nitrosoureas are alkylating agents known for their ability to cross the blood-brain barrier, making them relevant in oncology and mutagenesis research. The structural uniqueness of this compound lies in its 2-oxopropyl moiety, which may influence its reactivity, solubility, and biological interactions compared to simpler nitrosoureas like N-ethyl-N-nitrosourea (ENU) or N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU) .

Properties

CAS No.

110559-84-7

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

1-ethyl-1-nitroso-3-(2-oxopropyl)urea

InChI

InChI=1S/C6H11N3O3/c1-3-9(8-12)6(11)7-4-5(2)10/h3-4H2,1-2H3,(H,7,11)

InChI Key

FMKBEVQUKYPUEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)NCC(=O)C)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea typically involves the reaction of ethylamine with 2-oxopropyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-ethyl-N’-(2-oxopropyl)-N-nitrosourea oxide, while reduction may yield N-ethyl-N’-(2-oxopropyl)-N-nitrosourea hydride.

Scientific Research Applications

Cancer Research

N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea is widely used in cancer research as a chemical carcinogen. It serves as a model compound for studying the mechanisms of tumorigenesis and the genetic mutations associated with cancer development.

Case Study: Induction of Leukemia in Mice

A study investigated the leukaemogenic effects of this compound in a mouse model. Male Institute of Cancer Research mice were administered the compound via intraperitoneal injections. The results indicated significant upregulation of angiogenic and anti-apoptotic proteins, confirming the compound's role in inducing leukemia through specific molecular pathways .

Table 1: Summary of Leukemia Induction Study

ParameterControl Group (A)ENU Treated Group (B)
Number of Mice77
Leukemia Incidence0100%
VEGF Expression (pg/mL)BaselineSignificantly higher
BCL2 ExpressionBaselineSignificantly higher

Mutagenesis Studies

The compound is also employed to induce mutations in various organisms, including mice and other model systems. This application is crucial for understanding genetic alterations that lead to cancer.

Case Study: Mutagenesis in Gametes

At the University of Wisconsin-Madison, this compound is used to induce mutations in gametes for genetic studies. The mutagenic effects observed help researchers identify genes associated with cancer susceptibility and resistance .

Mechanistic Studies

Research utilizing this compound often focuses on elucidating the biochemical pathways involved in its carcinogenic effects. This includes studies on oxidative stress, DNA damage response, and apoptosis.

Therapeutic Research

While primarily known for its carcinogenic properties, there is ongoing research into potential therapeutic applications of nitrosoureas, including this compound, especially in developing anticancer agents.

Potential Applications

Researchers are investigating how derivatives or modified versions of nitrosoureas might be utilized to selectively target cancer cells while minimizing damage to normal tissues.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea involves its interaction with molecular targets and pathways within cells. It may exert its effects by modifying the structure and function of proteins, nucleic acids, and other biomolecules. The specific pathways involved may include oxidative stress, DNA damage, and apoptosis.

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

  • Structure : Contains two chloroethyl groups instead of ethyl and 2-oxopropyl substituents.
  • In contrast, N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea analogues (e.g., compound 8m in ) exhibit stronger GR inhibition (IC₅₀ = 0.104 mM vs. BCNU’s weaker performance) .

N-Ethyl-N-nitrosourea (ENU)

  • Structure : Lacks the 2-oxopropyl group, featuring only an ethyl substituent.
  • Biological Activity :
    • ENU is a well-characterized mutagen used in zebrafish models to induce genetic mutations for autism spectrum disorder (ASD) research .
    • The addition of the 2-oxopropyl group in this compound may alter its alkylating efficiency or metabolic stability, though direct comparative data are unavailable.
  • Toxicity: ENU’s toxic effects include carcinogenicity, as noted in exposure analyses . Structural modifications in the 2-oxopropyl derivative could modulate these risks.

N-Methyl-N-nitrosourea (MNU)

  • Structure : Substitutes the ethyl group with a methyl group.
  • Biological Activity: MNU is a potent carcinogen implicated in colon, stomach, and mammary tumors in animal models .

Data Tables

Table 1: Comparative Inhibition of Glutathione Reductase

Compound IC₅₀ (mM) Reference
This compound (8m) 0.104
BCNU >0.104*
ENU N/A

Table 2: Structural and Functional Differences

Compound Key Substituents Primary Applications Toxicity Profile
This compound Ethyl, 2-oxopropyl Research (GR inhibition) Understudied
BCNU Chloroethyl groups Anticancer therapy Myelosuppression
ENU Ethyl Mutagenesis (zebrafish) Carcinogenic
MNU Methyl Carcinogenesis studies High carcinogenicity

Key Research Findings

  • Potency in GR Inhibition : The 2-oxopropyl substituent in this compound correlates with enhanced GR inhibition compared to BCNU, suggesting improved targeting of redox pathways .
  • Structural Influence on Reactivity: The 2-oxopropyl group may increase steric hindrance, reducing non-specific alkylation and associated toxicity compared to smaller nitrosoureas like ENU or MNU.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea in laboratory settings?

  • Methodological Answer: Due to its carcinogenic and mutagenic properties, strict containment measures are required. Use Class I, Type B biological safety hoods for preparation and handling . For spill cleanup, employ wet methods or vacuums with HEPA filters to avoid aerosolization of dust. Personal protective equipment (PPE) must comply with OSHA standards (29 CFR 1910.132), including nitrile gloves, lab coats, and eye protection. Decontamination protocols should involve neutralization with 1% sodium hydroxide or activated charcoal .

Q. How can researchers ensure purity during the synthesis of N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea?

  • Methodological Answer: Quality control steps from analogous N-nitrosourea syntheses (e.g., BCNU) provide guidance. Start with high-purity precursors (≥99% by HPLC) and monitor intermediates via LC-MS for structural fidelity . Final deprotection of the N-nitrosourea group requires reducing agents like sodium hydride to eliminate residual nitrosamines. Validate purity using reverse-phase HPLC with UV detection at 254 nm and confirm identity via 1^1H NMR (e.g., characteristic nitroso proton signals at δ 8.5–9.0 ppm) .

Q. What analytical techniques are recommended for detecting N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. For tissue samples, homogenize in PBS, extract via solid-phase extraction (SPE) using Oasis HLB cartridges, and quantify with a deuterated internal standard (e.g., N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea-d4_4) to correct for matrix effects . Limit of detection (LOD) should be validated below 1 ng/mL.

Advanced Research Questions

Q. How does the enzymatic biosynthesis of N-nitrosoureas inform synthetic strategies for N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea?

  • Methodological Answer: The metalloenzyme SznF catalyzes oxidative rearrangement of guanidine groups to form N-nitrosoureas via a diiron center. In vitro, mimic this mechanism using Fe(II)/2-oxoglutarate-dependent dioxygenases under anaerobic conditions. Monitor intermediates via X-ray crystallography (e.g., FeIV-NO complex at 2.8 Å resolution) and EPR spectroscopy to confirm radical intermediates . This approach avoids traditional nitrosation with nitrite, reducing carcinogenic byproducts .

Q. What experimental models are suitable for studying the chemopreventive antagonism of N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea-induced carcinogenesis?

  • Methodological Answer: Use rodent models (e.g., Sprague-Dawley rats) treated with chemopreventive agents like EGCG (epigallocatechin-3-gallate). Administer 0.1–0.5% EGCG in drinking water 2 weeks prior to N-nitrosourea exposure. Assess tumor incidence histologically in target organs (e.g., pancreas, duodenum) and quantify DNA adducts via 32^{32}P-postlabeling. Compare with positive controls (e.g., N-nitrosobis(2-oxopropyl)amine-induced pancreatic lesions) .

Q. How can computational modeling resolve contradictions in the reactivity of N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea under varying pH conditions?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map reaction pathways. At pH < 5, protonation of the oxopropyl group increases electrophilicity, favoring alkylation of DNA guanine residues (N7 position). At pH > 7, hydrolysis dominates, forming ethylurea derivatives. Validate with kinetic studies using 1^1H NMR to track degradation products (e.g., ethylamine at δ 1.2 ppm) .

Q. What strategies mitigate batch-to-batch variability in N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea synthesis for reproducible in vivo studies?

  • Methodological Answer: Implement process analytical technology (PAT) via inline FTIR to monitor nitroso group formation (absorbance at 1480–1520 cm1^{-1}). Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature: 0–5°C, reaction time: 2–4 h). For in vivo use, validate each batch in A/J mice (10 mg/kg, i.p.) and quantify pancreatic ductal adenocarcinoma incidence at 20 weeks .

Contradictions and Emerging Directions

  • Evidence Gap : While traditional synthesis relies on chemical nitrosation ( ), enzymatic methods (–4) offer greener alternatives but lack scalability.
  • Research Priority : Engineer SznF homologs for large-scale N-nitrosourea production using directed evolution (e.g., error-prone PCR screening for thermostability).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.